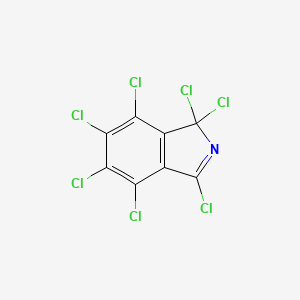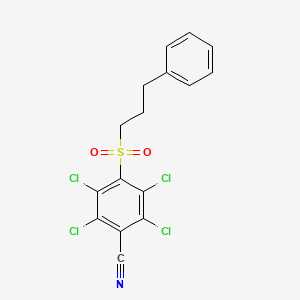
1-(13-Methyltetradecanoyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(13-Methyltetradecanoyl)pyrrolidine is a chemical compound with the molecular formula C19H37NO and a molar mass of 295.5 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .
準備方法
The synthesis of 1-(13-Methyltetradecanoyl)pyrrolidine typically involves the acylation of pyrrolidine with 13-methyltetradecanoic acid or its derivatives. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(13-Methyltetradecanoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
科学的研究の応用
1-(13-Methyltetradecanoyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive pyrrolidine derivatives.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 1-(13-Methyltetradecanoyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique stereochemistry and electronic properties. This interaction can modulate various biological pathways, leading to the observed biological effects .
類似化合物との比較
1-(13-Methyltetradecanoyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals and agrochemicals.
Pyrrolidine-2,5-dione: Studied for its inhibitory activity on enzymes like carbonic anhydrase.
Prolinol: Used in asymmetric synthesis and as a chiral auxiliary.
The uniqueness of this compound lies in its specific acyl group, which can impart distinct biological and chemical properties compared to other pyrrolidine derivatives.
特性
CAS番号 |
56630-52-5 |
|---|---|
分子式 |
C19H37NO |
分子量 |
295.5 g/mol |
IUPAC名 |
13-methyl-1-pyrrolidin-1-yltetradecan-1-one |
InChI |
InChI=1S/C19H37NO/c1-18(2)14-10-8-6-4-3-5-7-9-11-15-19(21)20-16-12-13-17-20/h18H,3-17H2,1-2H3 |
InChIキー |
DSWZMTBYDLLDNM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCCC(=O)N1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13944021.png)
![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine](/img/structure/B13944043.png)






